molecular formula C11H12O4 B2853638 7-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 57379-70-1

7-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No.: B2853638
CAS No.: 57379-70-1
M. Wt: 208.213
InChI Key: YKAKNRVRNIXIRB-UHFFFAOYSA-N
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Description

7-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a chemical compound belonging to the class of benzodioxines It is characterized by its unique structure, which includes a benzene ring fused to a dioxine ring, and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves multiple steps, starting with the formation of the benzodioxine core. One common approach is the cyclization of 1,2-ethanediol derivatives with aromatic compounds under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process. Additionally, optimizing reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These reactions typically occur under acidic conditions.

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkoxides, often in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of halogenated derivatives or esters.

Scientific Research Applications

Chemistry: In chemistry, 7-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications include the manufacture of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 1,4-Benzodioxine-2-carboxylic acid: This compound is structurally similar but lacks the ethyl group at the 7-position.

  • 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid: This compound has a similar core structure but different substituents.

Uniqueness: 7-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-7-5-9-10(15-4-3-14-9)6-8(7)11(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAKNRVRNIXIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1C(=O)O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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